molecular formula C6H4INO2 B14845437 6-Hydroxy-4-iodopyridine-2-carbaldehyde

6-Hydroxy-4-iodopyridine-2-carbaldehyde

Cat. No.: B14845437
M. Wt: 249.01 g/mol
InChI Key: GPEOOTOBHZVGLF-UHFFFAOYSA-N
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Description

6-Hydroxy-4-iodopyridine-2-carbaldehyde is a halogenated pyridine derivative characterized by a hydroxy group at position 6, an iodine atom at position 4, and a carbaldehyde group at position 2. This compound’s structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a leaving group .

Properties

Molecular Formula

C6H4INO2

Molecular Weight

249.01 g/mol

IUPAC Name

4-iodo-6-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H4INO2/c7-4-1-5(3-9)8-6(10)2-4/h1-3H,(H,8,10)

InChI Key

GPEOOTOBHZVGLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-iodopyridine-2-carbaldehyde typically involves the iodination of 6-hydroxy-2-pyridinecarbaldehyde. One common method includes the reaction of 6-hydroxy-2-pyridinecarbaldehyde with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the 4-position of the pyridine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-iodopyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or sodium hydride.

Major Products Formed

    Oxidation: 6-Hydroxy-4-iodopyridine-2-carboxylic acid.

    Reduction: 6-Hydroxy-4-iodopyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-4-iodopyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-iodopyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and iodide groups enable the compound to participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to changes in biological processes. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Property This compound 6-Chloropyridine-2-carbaldehyde 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde
Molecular Formula C₆H₄INO₂ C₆H₄ClNO C₈H₉NO₃
Molecular Weight (g/mol) ~265.01 ~141.56 ~167.16
Key Substituents -OH (C6), -I (C4), -CHO (C2) -Cl (C6), -CHO (C2) -OH (C3), -CH₂OH (C5), -CH₃ (C2), -CHO (C4)
Electronic Effects Strong EWG (-I, -CHO), moderate EDG (-OH) Moderate EWG (-Cl, -CHO) Mixed EDG (-OH, -CH₂OH) and EWG (-CHO)
Reactivity Iodine facilitates cross-coupling; aldehyde forms Schiff bases Chlorine less reactive in coupling; aldehyde for condensations Hydroxymethyl and methyl groups enhance solubility; aldehyde for conjugates
Applications Pharmaceutical intermediates, catalyst synthesis Agrochemical precursors, polymer additives Vitamin B₆ derivatives, neurotransmitter synthesis

Substituent Effects on Reactivity and Properties

  • Halogen Influence :

    • The iodine atom in this compound provides superior leaving-group ability compared to chlorine in 6-chloropyridine-2-carbaldehyde, enabling efficient cross-coupling reactions (e.g., with aryl boronic acids) .
    • Chlorine’s smaller atomic radius reduces steric hindrance but limits oxidative addition in catalytic cycles.
  • In contrast, the hydroxymethyl group in 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde increases hydrophilicity, making it suitable for aqueous-phase biochemical applications .
  • Aldehyde Functionality :

    • All three compounds feature a carbaldehyde group, enabling condensation reactions (e.g., with amines to form imines). However, steric and electronic differences alter reaction kinetics. For example, the iodine atom’s electron-withdrawing effect in this compound may deactivate the aldehyde toward nucleophilic attack compared to the methyl-substituted analogue.

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